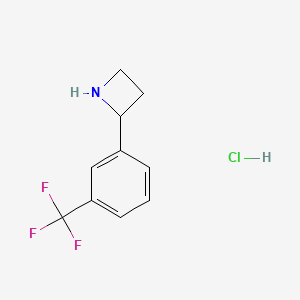

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Description

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-9;/h1-3,6,9,14H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBKBSXFLAUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Arylmethyl Amines with 1,3-Dihalopropanes

A patented process (US4966979A) outlines an efficient synthesis starting from 3-(trifluoromethyl)phenylmethylamine and 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a non-nucleophilic base and organic solvent with added water at elevated temperature. This leads to intramolecular cyclization forming the 1-(3-(trifluoromethyl)phenylmethyl)azetidine intermediate. The key features include:

- Water addition promotes cyclization of linear intermediates.

- The reaction avoids buildup of linear amino-propane derivatives.

- Subsequent isolation of azetidine free base is achieved by flash evaporation from a basic aqueous medium to prevent polymerization.

- The azetidine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method provides high yields and purity, and the process is scalable for industrial applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-(Trifluoromethyl)phenylmethylamine + 1,3-dihalopropane + non-nucleophilic base + water, heated | Cyclization to 1-(3-(trifluoromethyl)phenylmethyl)azetidine |

| 2 | Flash evaporation under basic conditions | Isolation of azetidine free base |

| 3 | Treatment with HCl | Formation of this compound |

Horner–Wadsworth–Emmons Reaction and Aza-Michael Addition Route

Another synthetic route involves:

- Preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via DBU-catalyzed Horner–Wadsworth–Emmons reaction.

- Subsequent aza-Michael addition of the above intermediate with NH-heterocycles or aryl amines.

- Final functionalization and deprotection steps yield the target azetidine derivative.

Comparative Analysis of Preparation Methods

| Method | Key Advantages | Limitations | Scalability | Purity/Yield |

|---|---|---|---|---|

| Cyclization of arylmethyl amines | Direct, high yield, scalable | Requires careful control of water and base | High | High |

| Horner–Wadsworth–Emmons + aza-Michael | Versatile, allows functionalization | Multi-step, requires protecting groups | Moderate | Moderate to high |

| Reduction/hydrogenolysis of azido/tosylated intermediates | Good for stereochemical control | Requires handling azides and catalysts | Moderate | High |

Research Findings and Notes

- The presence of water in the cyclization step is critical to promote intramolecular ring closure and suppress side reactions leading to polymerization or linear by-products.

- Non-nucleophilic bases (e.g., DBU) are preferred to avoid unwanted substitution reactions.

- Flash evaporation techniques under basic conditions effectively isolate the azetidine free base without polymerization.

- Conversion to the hydrochloride salt stabilizes the compound and facilitates handling and storage.

- The trifluoromethyl group influences the reactivity of the aromatic ring and can affect the overall reaction kinetics and product stability.

- Catalytic hydrogenolysis using palladium catalysts is a mild and efficient method to reduce azido groups to amines, enabling subsequent modifications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-(Trifluoromethyl)phenylmethylamine, 1,3-dihalopropane, (N-Boc)azetidin-3-one, azido/tosylated azetidine derivatives |

| Catalysts/Base | DBU, Pd/C, sodium borohydride |

| Solvents | Organic solvents (e.g., ethanol, methanol, diethyl ether), aqueous mixtures |

| Temperature | Elevated temperatures (reflux or controlled heating) |

| Reaction time | Several hours (typically 12 h or more) |

| Purification | Flash evaporation, crystallization, salt formation |

| Final product form | Hydrochloride salt of 2-(3-(trifluoromethyl)phenyl)azetidine |

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is primarily utilized in drug discovery and development due to its structural features that allow for interactions with various biological targets. Its fluorinated nature can enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making it particularly relevant in the development of pharmaceuticals targeting neurological disorders and certain types of cancer.

Neuropharmacology

Research indicates that compounds containing azetidine rings, such as this compound, may act as antagonists at specific receptors, including the calcitonin gene-related peptide (CGRP) receptor. This activity suggests potential applications in treating migraine and other neurological conditions.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo nucleophilic substitutions and ring-opening reactions under specific conditions makes it a versatile intermediate in synthetic chemistry.

Analytical Chemistry

Due to its stability and purity, this compound can be employed as a standard or reagent in analytical chemistry. It is particularly useful in chromatography and mass spectrometry for identifying and quantifying other substances.

Biopharmaceutical Production

In biopharmaceutical production, this compound plays a significant role in synthesizing complex molecules such as peptides and small proteins, which are crucial for developing new medications.

Advanced Battery Science

The unique chemical properties of this compound may contribute to advancements in battery technology by serving as a component in the development of new electrolytes or materials for batteries.

Neuropharmacological Effects

A pilot study involving related compounds indicated that azetidine derivatives could reduce seizure frequency in patients with refractory partial seizures. This suggests that further investigation into the neurological effects of this compound may yield significant therapeutic insights.

Cytotoxicity Assays

In vitro studies have demonstrated that azetidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications can significantly influence biological activity. For instance, assays have shown potential induction of apoptosis in cancer cells via mechanisms involving caspase activation.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 3-[3-(Trifluoromethyl)phenoxy]azetidine HCl | 31599-68-5 | 0.78 | C₁₀H₉F₃NO•HCl | Phenoxy group replaces phenyl; oxygen linker |

| 2-(3-(Trifluoromethyl)phenyl)morpholine HCl | 1683-49-4 | 0.76 | C₁₁H₁₂F₃NO•HCl | Six-membered morpholine ring instead of azetidine |

| 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol HCl | 1392212-91-7 | 0.75 | C₁₂H₁₄F₃NO•HCl | Piperidine ring with hydroxyl group at position 4 |

| 2-(3-(Trifluoromethyl)phenyl)piperazine HCl | N/A | N/A | C₁₁H₁₃F₃N₂•HCl | Six-membered piperazine ring; additional nitrogen |

Key Observations :

- Substituents: The phenoxy variant (similarity 0.78) may exhibit altered electronic properties due to the oxygen linker, reducing lipophilicity compared to the direct phenyl attachment in the target compound .

- Functional Groups: The piperidin-4-ol analog (similarity 0.75) introduces a polar hydroxyl group, likely enhancing solubility but reducing blood-brain barrier permeability compared to the non-polar azetidine derivative .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group, contribute to its biological activity and potential therapeutic applications.

- Empirical Formula : C10H11ClF3N

- Molecular Weight : 237.65 g/mol

- CAS Number : 1346601-24-8

The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring can modulate enzyme activity, while the trifluoromethyl group may influence binding affinity and selectivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been studied as a potential inhibitor of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways. Inhibitors of MAGL can have implications for pain relief and neuroprotection .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models. The selectivity towards cancer cells over normal cells indicates a promising therapeutic window .

- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, although further research is needed to establish efficacy and mechanisms .

Enzyme Inhibition Studies

A study evaluating various azetidine derivatives found that this compound exhibited significant inhibition of MAGL with an IC50 value indicative of its potency as an inhibitor. This suggests potential applications in treating conditions related to endocannabinoid dysregulation .

Anticancer Activity

In vitro studies demonstrated that the compound significantly reduced cell viability in MDA-MB-231 TNBC cells with an IC50 of approximately 0.126 μM, showcasing its potential as a targeted cancer therapy. Notably, it showed minimal effects on non-cancerous MCF10A cells, providing a nearly 20-fold therapeutic index .

Antimicrobial Testing

A preliminary investigation into its antimicrobial properties revealed moderate activity against certain bacterial strains. Further optimization and testing are required to enhance efficacy and understand the underlying mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | MAGL inhibitor | ~0.1 μM |

| 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride | Similar structure | Moderate anticancer activity | Not specified |

| Methyl azetidine-3-carboxylate hydrochloride | Different substituent | Antimicrobial activity | Not specified |

This table highlights the unique position of this compound among similar compounds, particularly in terms of its potency as a MAGL inhibitor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride, and what methodological considerations ensure reproducibility?

- Answer: Key synthetic strategies include coupling reactions involving trifluoromethyl-substituted aryl halides with azetidine precursors. For example, Cu(I)/TMEDA-catalyzed cross-coupling reactions (similar to trifluoroacetimidoyl halide protocols) can introduce the trifluoromethyl group efficiently . Ligand selection (e.g., TMEDA) and solvent polarity are critical for yield optimization. Purification via recrystallization or column chromatography under inert conditions is recommended to avoid decomposition of the azetidine ring .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Answer: Employ a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and azetidine ring integrity.

- HPLC-MS with a polar stationary phase (e.g., C18 column) to assess purity and detect trace byproducts.

- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and thermal stability under controlled atmospheres .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Answer: The compound is sensitive to moisture and light due to the azetidine ring’s strain and the electron-withdrawing trifluoromethyl group. Store in amber vials under nitrogen at –20°C. Avoid prolonged exposure to strong oxidizing agents, as hazardous decomposition products (e.g., hydrogen chloride) may form .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for high-throughput synthesis?

- Answer: Use factorial design to systematically vary parameters like temperature, catalyst loading, and solvent ratios. For example:

- Factors: Catalyst type (Cu vs. Pd), reaction time (6–24 hrs), pH.

- Response variables: Yield, enantiomeric excess (if applicable).

Statistical analysis (ANOVA) identifies dominant factors, reducing trial runs by ~40% while maintaining robustness .

Q. What computational tools predict the compound’s reactivity in novel catalytic systems?

- Answer: Quantum chemical calculations (e.g., DFT) model transition states for azetidine ring-opening or trifluoromethyl group interactions. Software like Gaussian or ORCA, combined with cheminformatics platforms, simulates reaction pathways. ICReDD’s integrated computational-experimental workflows validate predictions via iterative feedback .

Q. How to resolve contradictions in biological activity data across studies?

- Answer: Conduct meta-analysis of dose-response curves and binding assays. Key steps:

- Normalize data using internal controls (e.g., reference inhibitors).

- Assess solvent effects (DMSO vs. aqueous buffers) on bioavailability.

- Validate target engagement via orthogonal methods (SPR, cellular thermal shift assays) .

Q. What advanced separation techniques isolate stereoisomers or degradation products?

- Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For labile degradation products, hyphenate LC-MS/MS with cryogenic trapping to stabilize intermediates during analysis .

Methodological Resources

- Data Contradiction Analysis: Apply the Contested Territories Network’s toolkit to triangulate conflicting results via cross-disciplinary validation (e.g., combining synthetic chemistry with biophysical assays) .

- Reactor Design: For scale-up, use modular flow reactors with real-time FTIR monitoring to control exothermic reactions involving the azetidine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.